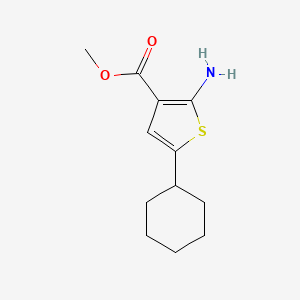
2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride
Overview
Description
“2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 131844-46-7 . It has a molecular weight of 204.1 and its IUPAC name is (1R,2S)-2-(3-chlorophenyl)cyclopropan-1-amine hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride” is 1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 .
Physical And Chemical Properties Analysis
“2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride” is a solid in physical form . It is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 204.1 .
Scientific Research Applications
Kinetic Studies in Organic Chemistry
The research conducted by Castro et al. (2001) explores the kinetic behavior and mechanisms of reactions involving 3-chlorophenyl thionocarbonates, closely related to 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride. The study delves into the interactions with secondary alicyclic amines, offering insights into reaction rates and equilibrium microcoefficients, which are fundamental for understanding the behavior of such compounds in various chemical environments (Castro et al., 2001).
Advanced Synthesis Techniques
Wipf et al. (2003) present innovative methodologies for synthesizing allylic amine and C-cyclopropylalkylamine structures, which are pivotal in the realm of organic synthesis. This study highlights the use of alkenyl organometallic reagents derived from alkenylzirconocenes and their subsequent reactions with aldimines, demonstrating a pathway to construct complex amine structures, potentially including those similar to 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride (Wipf et al., 2003).
Novel Compound Synthesis and Biological Evaluation
Mehta (2016) describes the synthesis and antibacterial evaluation of novel heterocyclic compounds, focusing on their structural determination and activity against various bacteria. The research outlines the potential of these synthesized compounds in combating bacterial infections, shedding light on the broader applicability of compounds akin to 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride in the field of medicinal chemistry and drug development (Mehta, 2016).
Potential Antidepressant Agents
A study by Clark et al. (1979) investigates the antidepressant potential of 3-amino-1,1-diaryl-2-propanols, closely related to the compound of interest. The research emphasizes the synthesis of analogues and their evaluation as potential antidepressant agents, providing a framework for understanding how structural modifications can influence biological activity and therapeutic potential (Clark et al., 1979).
Cyclopropylamine Synthesis and Applications
The synthesis of cyclopropylamines, as reported by Kadikova et al. (2015), demonstrates the utility of aluminum carbenoids in preparing these structures. This research highlights the advantage of these reagents over traditional ones, pointing towards a methodology that could be relevant for the synthesis of compounds like 2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride (Kadikova et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(3-chlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJNIKTHWYMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




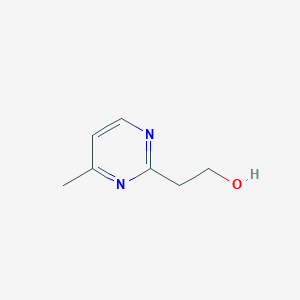
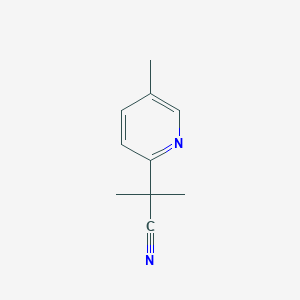
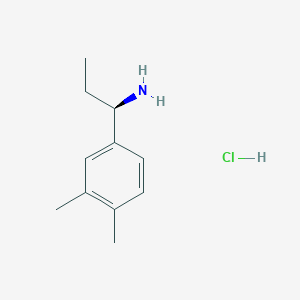
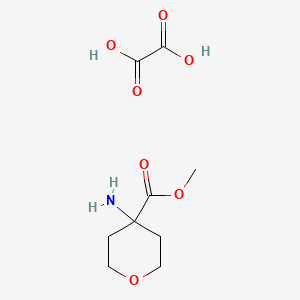
![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)

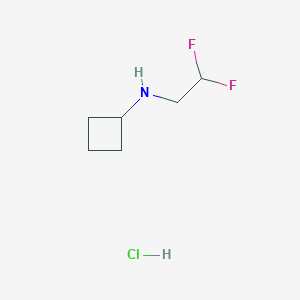


![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)

